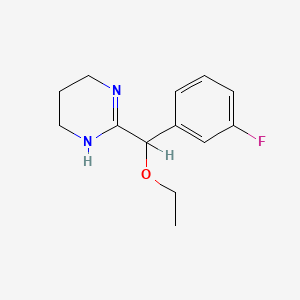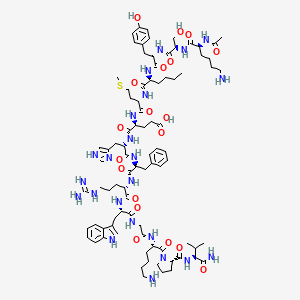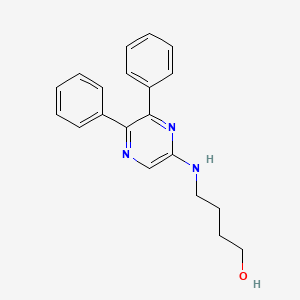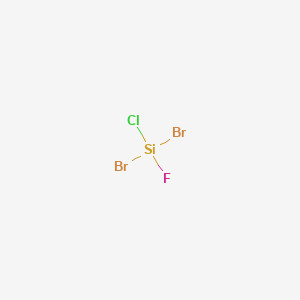
Dibromo(chloro)fluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(chloro)fluorosilane is a chemical compound with the molecular formula Br₂ClFSi. It is a member of the halogenated silanes, which are compounds containing silicon bonded to halogen atoms. This compound is of interest due to its unique combination of bromine, chlorine, and fluorine atoms attached to a silicon center, making it a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromo(chloro)fluorosilane can be synthesized through the halogenation of silicon compounds. One common method involves the reaction of silicon tetrafluoride (SiF₄) with bromine (Br₂) and chlorine (Cl₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where silicon tetrafluoride is reacted with bromine and chlorine gases. The reaction is carefully monitored to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(chloro)fluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different silicon-containing compounds.
Addition Reactions: This compound can participate in addition reactions with unsaturated organic molecules, such as alkenes and alkynes, to form halogenated organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Catalysts: Transition metal catalysts, such as palladium or platinum, may be used to facilitate certain reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield silanols, while addition reactions with alkenes can produce halogenated organosilicon compounds .
Applications De Recherche Scientifique
Dibromo(chloro)fluorosilane has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which dibromo(chloro)fluorosilane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The silicon center can form strong bonds with nucleophiles, leading to the formation of new silicon-containing compounds. The halogen atoms can also participate in electrophilic addition reactions, facilitating the incorporation of silicon into organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibromo(chloro)fluorosilane include:
Bromo(chloro)fluoro(iodo)silane: This compound contains iodine in addition to bromine, chlorine, and fluorine, making it a more complex halogenated silane.
Dibromo(chloro)iodosilane: This compound contains iodine instead of fluorine, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms bonded to silicon. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
28054-61-7 |
|---|---|
Formule moléculaire |
Br2ClFSi |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
dibromo-chloro-fluorosilane |
InChI |
InChI=1S/Br2ClFSi/c1-5(2,3)4 |
Clé InChI |
LVMLNUHVKWXROX-UHFFFAOYSA-N |
SMILES canonique |
F[Si](Cl)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


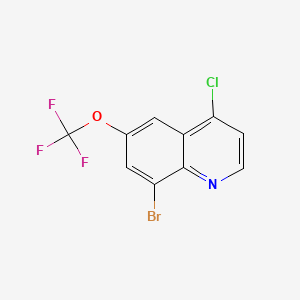
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
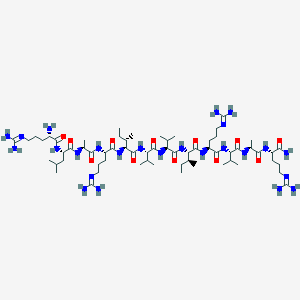
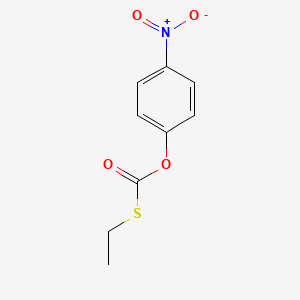


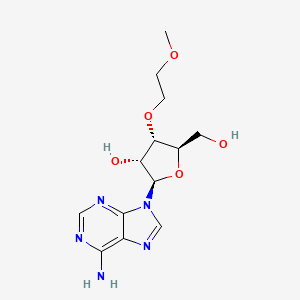

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)

